

Spectroscopic Profile of 2-Methoxyquinoline-6carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Methoxyquinoline-6-carbonitrile	
Cat. No.:	B3044013	Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxyquinoline-6-carbonitrile** (CAS No. 99471-68-8), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Compound Overview

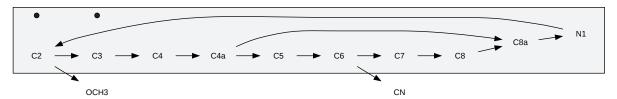
2-Methoxyquinoline-6-carbonitrile is a derivative of quinoline, a bicyclic aromatic nitrogen heterocycle. The presence of a methoxy group at the 2-position and a nitrile group at the 6-position imparts specific chemical and physical properties that are reflected in its spectroscopic signatures.

Chemical Structure:

8

7

6


5

4a

2

2

1

Click to download full resolution via product page

Caption: Structure of **2-Methoxyquinoline-6-carbonitrile**.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **2-Methoxyquinoline-6-carbonitrile**.

¹H NMR Spectroscopy

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.8 - 7.0	d	~8.5
H-4	7.8 - 8.0	d	~8.5
H-5	7.9 - 8.1	d	~8.8
H-7	7.6 - 7.8	dd	~8.8, ~2.0
H-8	8.1 - 8.3	d	~2.0
OCH₃	3.9 - 4.1	S	-

¹³C NMR Spectroscopy

Carbon	Predicted Chemical Shift (δ, ppm)
C-2	162 - 164
C-3	110 - 112
C-4	136 - 138
C-4a	128 - 130
C-5	125 - 127
C-6	108 - 110
C-7	133 - 135
C-8	130 - 132
C-8a	148 - 150
CN	118 - 120
OCH₃	53 - 55

Infrared (IR) Spectroscopy

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
C≡N (Nitrile)	2220 - 2230	Strong, Sharp
C=N, C=C (Aromatic)	1580 - 1620	Medium to Strong
C-O (Aryl Ether)	1240 - 1260 (asymmetric)	Strong
1020 - 1040 (symmetric)	Strong	
C-H (Aromatic)	3050 - 3100	Medium
C-H (Methoxy)	2840 - 2960	Medium

Mass Spectrometry (MS)

Parameter	Value
Molecular Formula	C11H8N2O
Molecular Weight	184.20 g/mol [1]
Exact Mass	184.0637 g/mol
Predicted [M+H]+	185.0715
Predicted [M+Na]+	207.0534

Experimental Protocols

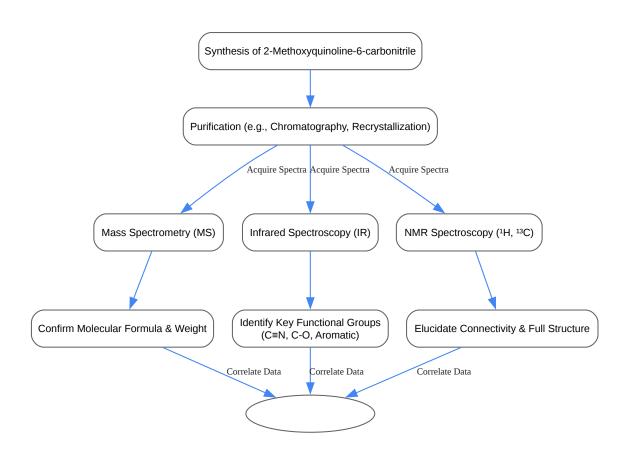
The data presented are based on standard analytical techniques for small organic molecules. Generic protocols for acquiring such data are outlined below.

NMR Spectroscopy

A sample of **2-Methoxyquinoline-6-carbonitrile** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra can be obtained using an FT-IR spectrometer. For solid samples, a small amount of the compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.


Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., $1 \mu g/mL$) and introduced into the ion source. Data is collected in positive ion mode to observe protonated ([M+H]+) and other adducted species.

Workflow and Data Interpretation

The characterization of **2-Methoxyquinoline-6-carbonitrile** follows a logical workflow to confirm its identity and purity.

Click to download full resolution via product page

Caption: General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. uab.edu [uab.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxyquinoline-6-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044013#spectroscopic-data-nmr-ir-ms-of-2-methoxyquinoline-6-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com